N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide
Overview
Description
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide is a useful research compound. Its molecular formula is C23H32N2O2 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Hydrogen Bond Studies
N-(3-Amino-2-methylphenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide and its derivatives have been studied for their hydrogen bonding properties. These compounds exhibit intramolecular hydrogen bonds, which are crucial in their molecular structure and behavior. Such studies enhance our understanding of molecular interactions and can aid in the design of new materials and drugs (Romero & Margarita, 2008).
Chemoselective Acetylation in Drug Synthesis
This compound is an intermediate in the synthesis of certain drugs. Chemoselective acetylation of related aminophenols, a critical step in drug synthesis, has been investigated using this compound. This research is vital for developing efficient and selective methods for drug manufacturing (Magadum & Yadav, 2018).
Development of CCKB Antagonists
Efficient synthesis methods have been developed for derivatives of this compound as potential CCKB antagonists. Such research contributes to the development of new pharmaceuticals for treating conditions like anxiety disorders (Urban et al., 1997).
Pharmacological Assessment
Various derivatives of this compound have been synthesized and assessed for their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research is key in identifying new therapeutic agents (Rani et al., 2016).
Hydrogen-Bonding Patterns
The compound's derivatives have been examined for their hydrogen-bonding patterns, which are significant in determining the molecular and crystalline structure of these materials. Such studies are essential in material science and molecular engineering (López et al., 2010).
Novel Synthesis Methods
New methods have been developed for synthesizing derivatives of this compound. These novel approaches are crucial for the efficient production of pharmaceuticals and other chemical products (Vorona et al., 2012; Vorona et al., 2013).
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,4-ditert-butylphenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-15-18(24)9-8-10-19(15)25-21(26)14-27-20-12-11-16(22(2,3)4)13-17(20)23(5,6)7/h8-13H,14,24H2,1-7H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEHSEQHORAUFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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